N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide
Description
This compound features a fused indoline core substituted at the 1-position with a furan-2-carbonyl group and at the 6-position with a 2-(2-methoxyphenoxy)acetamide moiety. The indoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation. The 2-methoxyphenoxy group may enhance lipophilicity and influence bioactivity, while the furan-2-carbonyl substituent could modulate electronic properties and metabolic stability .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-27-18-5-2-3-6-19(18)29-14-21(25)23-16-9-8-15-10-11-24(17(15)13-16)22(26)20-7-4-12-28-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXCPDGDFHPFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Thiadiazole Cores
Compounds 5k, 5l, and 5m () share the 2-(2-methoxyphenoxy)acetamide moiety but replace the indoline core with a 1,3,4-thiadiazol-2-yl group. Key differences include:
| Compound | Core Structure | Substituent (R) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | Indoline | Furan-2-carbonyl | Not reported | N/A |
| 5k | 1,3,4-Thiadiazole | Methylthio | 135–136 | 72 |
| 5l | 1,3,4-Thiadiazole | Ethylthio | 138–140 | 68 |
| 5m | 1,3,4-Thiadiazole | Benzylthio | 135–136 | 85 |
- Key Insights :
2-Oxoindoline Derivatives
describes 2-oxoindoline-based compounds (e.g., 15 , 1-F ), which share the indole/indoline backbone but feature a keto group at position 2.
| Compound | Core Modification | Key Substituents | Biological Activity |
|---|---|---|---|
| Target Compound | Indoline (non-oxidized) | Furan-2-carbonyl, 2-methoxyphenoxy | Not reported |
| 15 | 5-Methyl-2-oxoindole | N-Phenylacetamide | Anticancer/kinase inhibition |
| 1-F | 2-Oxoindole | N-Phenylacetamide | Antimicrobial activity |
- Substitutions at the 5-position (e.g., methyl in 15) enhance steric bulk, which could influence target selectivity.
Methoxyphenoxy-Containing Bioactive Compounds
and highlight compounds with 2-methoxyphenoxy groups linked to diverse cores:
- Carvedilol Phosphate (): Contains a carbazole-propanolamine structure with 2-methoxyphenoxyethylamino groups. It exhibits β-adrenoceptor antagonism and antiarrhythmic activity .
- Target Compound: The 2-methoxyphenoxy group may similarly contribute to adrenoceptor interactions but lacks the propanolamine chain critical for carvedilol’s β-blocking effects.
Complex Indole/Acetamide Hybrids
describes indole-quinoline hybrids (e.g., patent compounds with tetrahydrofuran-3-yl-oxy and piperidin-4-ylidene groups). These share the indole core but incorporate additional heterocycles (quinoline, piperidine), enhancing structural complexity and likely pharmacokinetic profiles .
Research Findings and Implications
- Synthetic Feasibility : Thiadiazole analogs () demonstrate higher yields (68–85%) compared to indoline derivatives, suggesting challenges in indoline functionalization.
- Toxicity Considerations : Related acetamides () lack thorough toxicological data, underscoring the need for safety profiling of the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
